In Vivo Acute Toxicity: (S)-(+)-Coniine LD50 Is 1.73-Fold Higher (Less Toxic) Than (R)-(−)-Coniine in Mice
In a direct head-to-head mouse bioassay, the (S)-(+)-coniine enantiomer (the target compound) exhibited an intraperitoneal LD50 of 12.1 mg/kg, compared to 7.0 mg/kg for (R)-(−)-coniine and 7.7 mg/kg for (±)-coniine. This represents a 1.73-fold lower acute toxicity for the (S)-enantiomer relative to the (R)-enantiomer, and a 1.57-fold lower toxicity relative to the racemate [1]. The study also confirmed that the in vitro potency rank order on TE-671 cells expressing human fetal muscle-type nAChRs was (−)-coniine > (±)-coniine > (+)-coniine, establishing a direct correlation between stereochemistry, receptor activation, and whole-animal lethality [1].
| Evidence Dimension | Acute lethality (LD50, intraperitoneal, mouse bioassay) |
|---|---|
| Target Compound Data | (+)-Coniine (S-enantiomer): LD50 = 12.1 mg/kg |
| Comparator Or Baseline | (−)-Coniine (R-enantiomer): LD50 = 7.0 mg/kg; (±)-Coniine (racemate): LD50 = 7.7 mg/kg |
| Quantified Difference | (S)-(+)-coniine is 1.73-fold less toxic than (R)-(−)-coniine; 1.57-fold less toxic than racemate |
| Conditions | Mouse bioassay, intraperitoneal administration, n ≥ 4 per dose group (Lee et al., 2008) |
Why This Matters
The 1.73-fold lower toxicity of the (S)-enantiomer makes it the preferred choice for applications requiring a reduced acute toxicity profile, such as pharmacological reference standards or controlled teratogenicity studies where dose discrimination between enantiomers is critical.
- [1] Lee ST, Green BT, Welch KD, Pfister JA, Panter KE. Stereoselective Potencies and Relative Toxicities of Coniine Enantiomers. Chem Res Toxicol. 2008;21(10):2061-2064. doi:10.1021/tx800229w. View Source
